N-cyclopropyl-3-fluorobenzene-1-sulfonamide
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Overview
Description
N-cyclopropyl-3-fluorobenzene-1-sulfonamide: is an organic compound characterized by the presence of a cyclopropyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include N-alkylated sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfinamides.
Scientific Research Applications
Chemistry: N-cyclopropyl-3-fluorobenzene-1-sulfonamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the sulfonamide group is known to impart biological activity, making it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-fluorobenzene-1-sulfonamide in biological systems involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N-cyclopropyl-4-fluorobenzene-1-sulfonamide
- N-cyclopropyl-3-chlorobenzene-1-sulfonamide
- N-cyclopropyl-3-methylbenzene-1-sulfonamide
Comparison: N-cyclopropyl-3-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems compared to their non-fluorinated counterparts.
Properties
IUPAC Name |
N-cyclopropyl-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANWMHDAQNOAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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